molecular formula C8H6BF3KN B1394604 Potassium (3-cyanomethylphenyl)trifluoroborate CAS No. 1073468-32-2

Potassium (3-cyanomethylphenyl)trifluoroborate

Cat. No.: B1394604
CAS No.: 1073468-32-2
M. Wt: 223.05 g/mol
InChI Key: ZKCMUCHAKQYUMT-UHFFFAOYSA-N
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Description

Potassium (3-cyanomethylphenyl)trifluoroborate is an organoboron reagent featuring a cyanomethyl (-CH2CN) substituent on the phenyl ring. This compound belongs to the class of potassium aryltrifluoroborates (RBF₃K), which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and resistance to protodeboronation compared to boronic acids .

Properties

IUPAC Name

potassium;[3-(cyanomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMUCHAKQYUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694351
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073468-32-2
Record name Borate(1-), [3-(cyanomethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroboration of 3-Cyanomethylphenyl Derivatives Followed by Transmetalation

One of the primary methods for synthesizing Potassium (3-cyanomethylphenyl)trifluoroborate involves hydroboration of the corresponding alkene precursor, followed by transmetalation with potassium hydrogen fluoride (KHF₂). This approach is favored due to its straightforwardness and the availability of starting materials.

Process Overview:

  • Step 1: Hydroboration of 3-cyanomethylphenylalkenes using borane reagents such as 9-BBN or other dialkylboranes.
  • Step 2: Treatment of the resulting organoborane with potassium hydrogen fluoride (KHF₂), which converts the boron species into the stable trifluoroborate salt.

Advantages:

  • High regioselectivity and functional group tolerance.
  • The resulting trifluoroborate salts are stable to air and moisture, facilitating storage and handling.

Transmetalation from Organometallic Precursors

Another synthesis route involves the transmetalation of organometallic reagents such as Grignard or organolithium compounds with boron trifluoride derivatives, followed by potassium salt formation.

Process Overview:

  • Step 1: Preparation of the organometallic intermediate, e.g., 3-cyanomethylphenylmagnesium bromide.
  • Step 2: Reaction with boron trifluoride or boron halides to form the corresponding boron species.
  • Step 3: Treatment with potassium fluoride or potassium hydrogen fluoride to produce the trifluoroborate salt.

Advantages:

  • Flexibility in introducing various substituents.
  • Compatibility with diverse functional groups.

Direct Coupling of Cyanomethylphenyl Precursors with Boron Sources

Recent advances have enabled direct coupling methods, where cyanomethylphenyl derivatives are reacted with boron sources under catalytic conditions, often employing palladium catalysis to facilitate the formation of the boronate intermediates, which are then converted into trifluoroborates.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Hydroboration + Transmetalation 3-Cyanomethylphenylalkenes 9-BBN or dialkylboranes, KHF₂ Room temperature, inert atmosphere High regioselectivity, stable salts ,
Transmetalation from Organometallics 3-Cyanomethylphenylmagnesium bromide or lithium BF₃·OEt₂, KHF₂ Ambient, anhydrous Versatile, functional group tolerant ,
Catalytic Coupling Cyanomethylphenyl derivatives Pd catalysts, boron sources Mild, catalytic Direct synthesis, high yield ,

Research Findings and Optimization

Research indicates that the hydroboration-transmetalation route is most widely adopted due to its operational simplicity and the stability of the trifluoroborate salts. Studies have optimized conditions to improve yields and purity, such as adjusting solvent systems (e.g., THF/H₂O mixtures) and reaction temperatures.

For example, a typical optimized procedure involves:

  • Hydroboration of the alkene with 9-BBN at room temperature.
  • Subsequent addition of aqueous KHF₂ to convert to the trifluoroborate.
  • Purification via recrystallization or filtration.

Chemical Reactions Analysis

Types of Reactions: Potassium (3-cyanomethylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The trifluoroborate group can be substituted in various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the corresponding boronic acid or ester may be formed .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₆BF₃K
  • Molecular Weight : 184.01 g/mol
  • CAS Number : 1073468-32-2

The compound contains a trifluoroborate group, which enhances its nucleophilic properties, making it suitable for palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction. The presence of the cyanomethyl group adds to its versatility in forming new carbon-carbon bonds.

Cross-Coupling Reactions

Potassium (3-cyanomethylphenyl)trifluoroborate is primarily utilized in cross-coupling reactions, particularly:

  • Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds from aryl halides and boron compounds. The trifluoroborate acts as a stable boron source that can be converted into reactive aryl species under mild conditions .

Drug Development

This compound has been explored in the development of compounds for therapeutic use, particularly in inhibiting monoacylglycerol lipase (MAGL). This enzyme is implicated in various neurodegenerative diseases and pain management .

Case Study : Research indicates that derivatives of this compound can effectively inhibit MAGL, suggesting potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Material Science

The compound is also significant in materials science, where it can be used to synthesize advanced materials with tailored properties through cross-coupling reactions. These materials can have applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of potassium (3-cyanomethylphenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by the formation of a carbon-carbon bond through reductive elimination. The compound acts as a nucleophilic partner in these reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Key Research Findings

  • Catalyst Compatibility: Pd/XPhos systems (e.g., XPhos-Pd-G2) are optimal for cyanomethyl-substituted trifluoroborates, achieving turnover numbers (TONs) >200 .
  • Side Reactions : Protodeboronation is minimized (<5% in aqueous THF ), unlike boronic acids, which suffer from significant degradation under basic conditions.

Biological Activity

Potassium (3-cyanomethylphenyl)trifluoroborate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BF₃K. It features a trifluoroborate group attached to a phenyl ring with a cyanomethyl substituent, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to act as a boron-containing electrophile. Its mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit glucosylceramide synthase, an enzyme implicated in lysosomal storage diseases and neurodegenerative disorders such as Parkinson's disease . This inhibition may provide therapeutic benefits for conditions characterized by abnormal sphingolipid metabolism.
  • Cross-Coupling Reactions : It is utilized in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Such reactions can lead to the formation of biologically active compounds .

Biological Activity and Therapeutic Applications

  • Neurodegenerative Diseases : Research indicates that this compound may have potential as a therapeutic agent for neurodegenerative diseases by modulating enzyme activity related to glucosylceramide synthesis. This could help in treating conditions like Gaucher's disease and Parkinson's disease .
  • Cancer Treatment : There is emerging evidence suggesting that compounds similar to this compound may exhibit anticancer properties through their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Case Studies

Several studies have highlighted the effects of this compound:

  • Study on Glucosylceramide Synthase Inhibition : A study demonstrated that this compound effectively inhibits glucosylceramide synthase activity in vitro, leading to decreased levels of glucosylceramide in cellular models. This reduction is beneficial for managing lysosomal storage diseases .
  • Cross-Coupling Applications : In synthetic organic chemistry, this compound has been employed in cross-coupling reactions, showcasing its utility in synthesizing complex molecules that may have biological activity .

Safety and Toxicity

While this compound shows promise in therapeutic applications, it is essential to consider its safety profile:

  • Toxicological Data : The compound is classified with several hazard statements indicating potential toxicity upon exposure. It may cause irritation or burns upon contact with skin or eyes and should be handled with care in laboratory settings .

Q & A

Basic Research Question

  • ¹⁹F NMR : Detects BF₃⁻ resonance at δ –135 to –140 ppm (triplet, J = 30–70 Hz), confirming trifluoroborate formation .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and cyanomethyl CH₂ (δ 3.8–4.2 ppm) validate substituent positioning .
  • Elemental Analysis : Matches calculated B (5.2%) and F (27.2%) content .

Advanced Tip : Use DOSY NMR to distinguish between trifluoroborate and boronic acid species in equilibrium .

How does solvent choice impact Suzuki-Miyaura coupling efficiency with this reagent?

Advanced Research Question
Biphasic solvent systems critically influence transmetalation:

  • THF/Water (10:1) : Enables >95% coupling yield by stabilizing boronic acid intermediates and facilitating Pd catalyst activation .
  • Toluene/Water (3:1) : Leads to incomplete reactions (55% protodeboronation byproducts) due to poor borate solubility .

Mechanistic Insight : Fluoride ions (from BF₃⁻ hydrolysis) enhance Pd catalyst turnover by stabilizing Pd–OH intermediates .

What strategies mitigate protodeboronation in nucleophilic substitutions?

Advanced Research Question
Protodeboronation (loss of BF₃⁻ group) is minimized by:

  • Low-Temperature Reactions : Maintain ≤40°C to suppress thermal degradation .
  • Acidic Buffers : Use pH 6–7 to stabilize boronate intermediates .
  • Additives : KF (1–2 equiv.) competes with fluoride release, slowing boronic acid decomposition .

Contradiction Note : While KF stabilizes Pd catalysts, excess fluoride (>3 equiv.) can inhibit transmetalation—requiring titration .

How does fluoride concentration affect reactivity in aqueous media?

Advanced Research Question
Fluoride acts as a double-edged sword:

  • Catalyst Activation : 0.5–1.0 M KF accelerates Pd–OH formation, critical for transmetalation .
  • Inhibition : >2.0 M KF induces boronate precipitation, reducing reaction rates .

Experimental Design : Monitor fluoride levels via ion-selective electrodes during coupling to optimize real-time .

What safety protocols are essential for handling this compound?

Basic Research Question

  • Storage : Under argon at 2–8°C to prevent hydrolysis .
  • Toxicity Mitigation : Use fume hoods; acute toxicity studies on analogs show no hepatic/renal damage at ≤100 mg/kg (oral) .
  • Spill Management : Neutralize with aqueous CaCl₂ to precipitate boronates .

How can visible-light photoredox catalysis expand its reactivity?

Advanced Research Question
Visible-light (450 nm) enables radical addition to alkenes/alkynes:

  • Mechanism : Photocatalysts (e.g., Ru(bpy)₃²⁺) generate electrophilic radicals that add to trifluoroborates, forming C–C bonds .
  • Scope : Compatible with electron-deficient aryl groups (e.g., cyanomethyl), yielding styrenes in >80% yield .

Advanced Research Question

  • DFT Calculations : Model transition states for BF₃⁻ dissociation (ΔG‡ ≈ 25–30 kcal/mol) .
  • QTAIM Analysis : Confirms ionic (noncovalent) interactions between K⁺ and BF₃⁻, guiding solvent selection .

Software Recommendations : Gaussian 16 (for thermodynamics) and NBO 7.0 (for charge distribution) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium (3-cyanomethylphenyl)trifluoroborate
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Potassium (3-cyanomethylphenyl)trifluoroborate

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